molecular formula C8H12ClN B15162343 2,3,5-Trimethylpyridine;hydrochloride CAS No. 836599-21-4

2,3,5-Trimethylpyridine;hydrochloride

Cat. No.: B15162343
CAS No.: 836599-21-4
M. Wt: 157.64 g/mol
InChI Key: HAXJEPLRPDMYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Trimethylpyridine;hydrochloride: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds2,3,5-Collidine . It is characterized by the presence of three methyl groups attached to the pyridine ring at the 2, 3, and 5 positions. The hydrochloride form is the salt formed by the reaction of 2,3,5-Trimethylpyridine with hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of Precursors: One common method involves the oxidation of 2,3,5-trimethylpyridine precursors. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

    Nitration and Reduction: Another method involves the nitration of 2,3,5-trimethylpyridine followed by reduction to obtain the desired compound.

    Methoxylation and Methylation: The compound can also be synthesized through methoxylation and methylation reactions, where methoxy and methyl groups are introduced to the pyridine ring.

Industrial Production Methods: In industrial settings, the production of 2,3,5-Trimethylpyridine;hydrochloride often involves large-scale chemical reactors where the above-mentioned reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure are crucial to the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,3,5-Trimethylpyridine can undergo oxidation reactions to form pyridinecarboxylates.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide, copper nitrate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products:

Scientific Research Applications

Chemistry:

    Solvent: 2,3,5-Trimethylpyridine;hydrochloride is used as a solvent in various chemical reactions due to its ability to dissolve a wide range of compounds.

    Intermediate: It serves as an intermediate in the synthesis of other complex organic compounds.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 2,3,5-Trimethylpyridine;hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand that binds to certain enzymes or receptors, thereby modulating their activity. The presence of methyl groups on the pyridine ring can influence its binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2,3,4-Trimethylpyridine
  • 2,3,6-Trimethylpyridine
  • 2,4,5-Trimethylpyridine
  • 2,4,6-Trimethylpyridine
  • 3,4,5-Trimethylpyridine

Comparison:

Biological Activity

2,3,5-Trimethylpyridine hydrochloride (TMPH) is a derivative of pyridine that has garnered attention in various fields, particularly in pharmaceuticals and agricultural applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

2,3,5-Trimethylpyridine (TMP) is an organic compound with the formula C8H11NC_8H_{11}N. It is a colorless liquid with a strong odor and is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals . The hydrochloride form (TMPH) enhances its solubility and stability in biological systems.

Biological Activity

1. Pharmacological Applications

TMPH has been identified as an important precursor in the synthesis of various pharmacologically active compounds. Notably, it is involved in the preparation of omeprazole, a proton pump inhibitor used to treat gastric ulcers . The synthesis process includes several steps where TMP undergoes oxidation and nitration to yield intermediates that ultimately lead to omeprazole. This highlights its role in gastrointestinal health management.

2. Enzyme Inhibition

Research indicates that TMPH acts as an inhibitor of H+/K+-ATPase enzymes, which are crucial for gastric acid secretion. This mechanism underpins its use in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD) . The inhibition of these enzymes results in decreased acid production, providing therapeutic relief.

The biological activity of TMPH can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting H+/K+-ATPase, TMPH reduces gastric acid secretion.
  • Metabolic Pathway Interference : TMPH may influence metabolic pathways involving other secondary metabolites produced by microbial strains that utilize it as a substrate for growth .

Case Studies

Case Study 1: Omeprazole Synthesis

A study detailed the synthesis of omeprazole from TMPH, emphasizing the efficiency of the reaction conditions. The process involved using hydrogen peroxide as an oxidizing agent to convert TMP into its N-oxide form, which then underwent further reactions to yield omeprazole with high purity and yield (>90%) .

Case Study 2: Agricultural Applications

Recent research explored the use of TMP derivatives in biocontrol applications. Strains of Streptomyces were shown to produce antifungal metabolites when cultured with TMP derivatives. These findings suggest potential applications for TMPH in agricultural settings as a biocontrol agent against phytopathogens .

Table 1: Summary of Biological Activities

Activity Mechanism Application
H+/K+-ATPase InhibitionReduces gastric acid secretionTreatment of peptic ulcers
Antifungal ActivityProduction of secondary metabolitesAgricultural biocontrol
Intermediate for DrugsSynthesis pathway for omeprazolePharmaceutical development

Properties

CAS No.

836599-21-4

Molecular Formula

C8H12ClN

Molecular Weight

157.64 g/mol

IUPAC Name

2,3,5-trimethylpyridine;hydrochloride

InChI

InChI=1S/C8H11N.ClH/c1-6-4-7(2)8(3)9-5-6;/h4-5H,1-3H3;1H

InChI Key

HAXJEPLRPDMYIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.